molecular formula C11H10N2O B13086248 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde

2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde

Cat. No.: B13086248
M. Wt: 186.21 g/mol
InChI Key: DKHWYDHQWAZCRF-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety with a methyl group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions.

    Aldehyde Introduction: The next step involves introducing the aldehyde group. This can be done through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group.

    Methylation: The final step is the methylation of the benzene ring, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products

    Oxidation: 2-(1H-Imidazol-1-yl)-5-methylbenzoic acid.

    Reduction: 2-(1H-Imidazol-1-yl)-5-methylbenzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, and the aldehyde group allows for further functionalization, making it a versatile scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde: The methyl group is at a different position, potentially altering its chemical behavior.

    2-(1H-Imidazol-1-yl)-5-methylbenzoic acid: An oxidized form of the compound, with different chemical properties and applications.

Uniqueness

2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in various fields.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-imidazol-1-yl-5-methylbenzaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-2-3-11(10(6-9)7-14)13-5-4-12-8-13/h2-8H,1H3

InChI Key

DKHWYDHQWAZCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2)C=O

Origin of Product

United States

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